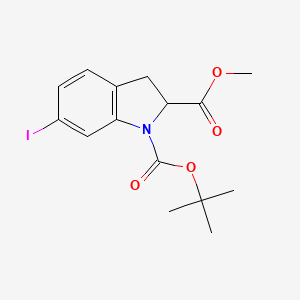
1-tert-Butyl 2-methyl 6-iodoindoline-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl 2-methyl 6-iodoindoline-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of indoline derivatives This compound is characterized by the presence of an indoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Métodos De Preparación
The synthesis of 1-tert-Butyl 2-methyl 6-iodoindoline-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indoline core, followed by the introduction of the tert-butyl and methyl groups. The iodination step is usually carried out using iodine or an iodine-containing reagent under specific reaction conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-tert-Butyl 2-methyl 6-iodoindoline-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indoline derivatives.
Substitution: The iodo group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-tert-Butyl 2-methyl 6-iodoindoline-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl 2-methyl 6-iodoindoline-1,2-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodo group can influence its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
1-tert-Butyl 2-methyl 6-iodoindoline-1,2-dicarboxylate can be compared with other indoline derivatives, such as:
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate: Lacks the iodo substituent, which may affect its reactivity and applications.
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: Contains a piperidine ring instead of an indoline core, leading to different chemical properties.
1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate: Features an aminopyrrolidine structure, offering distinct biological activities.
Propiedades
Fórmula molecular |
C15H18INO4 |
|---|---|
Peso molecular |
403.21 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-methyl 6-iodo-2,3-dihydroindole-1,2-dicarboxylate |
InChI |
InChI=1S/C15H18INO4/c1-15(2,3)21-14(19)17-11-8-10(16)6-5-9(11)7-12(17)13(18)20-4/h5-6,8,12H,7H2,1-4H3 |
Clave InChI |
YJCMKRCDQOFFRL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C(CC2=C1C=C(C=C2)I)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


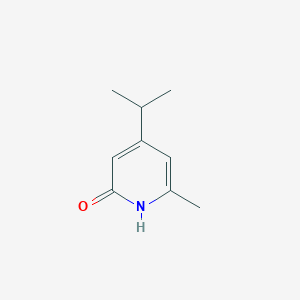
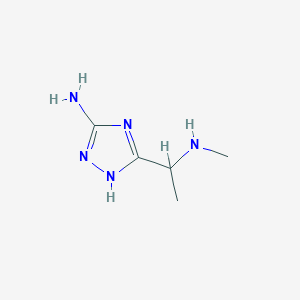
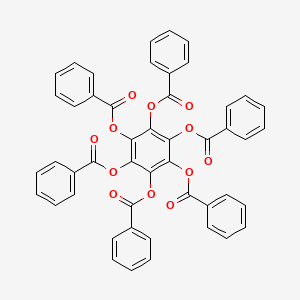

![3-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13098356.png)
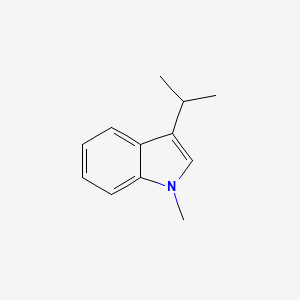
![6-Methyl[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B13098362.png)
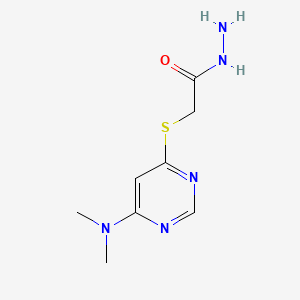
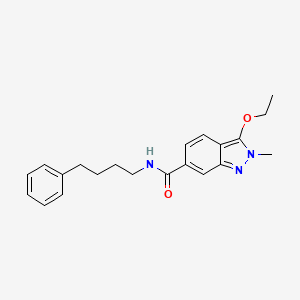
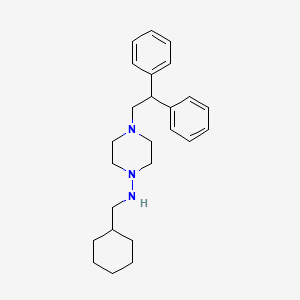
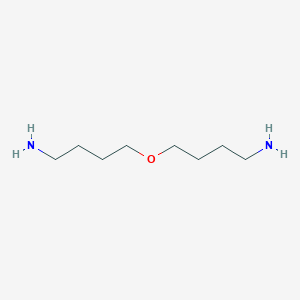
![3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13098392.png)
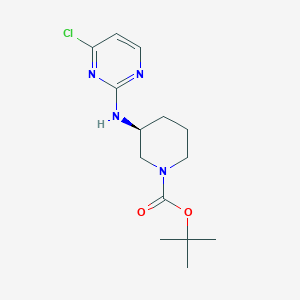
![2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine hydrochloride](/img/structure/B13098400.png)
